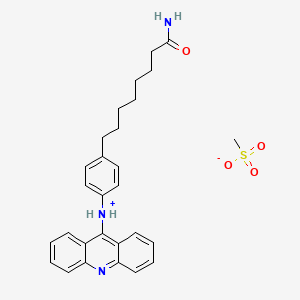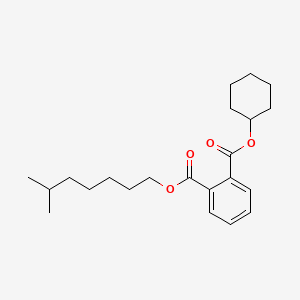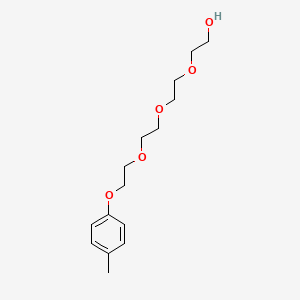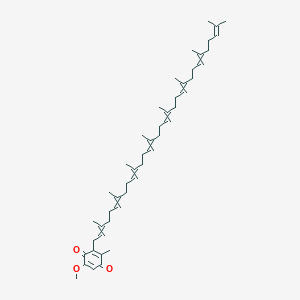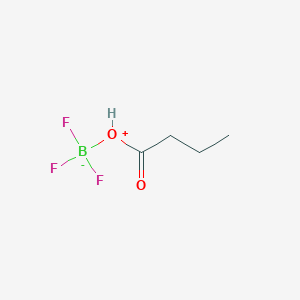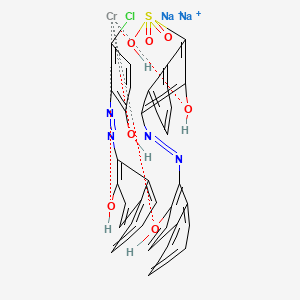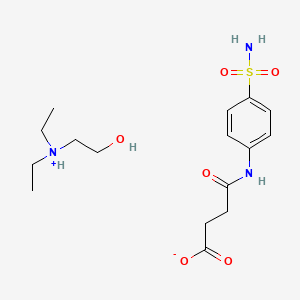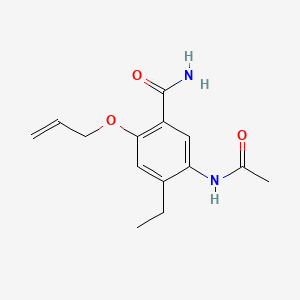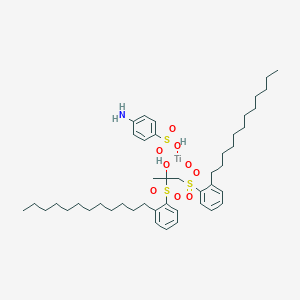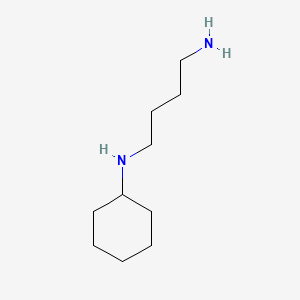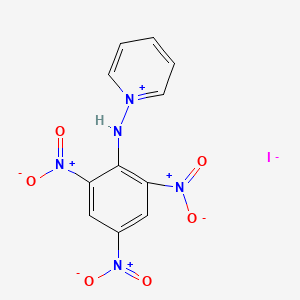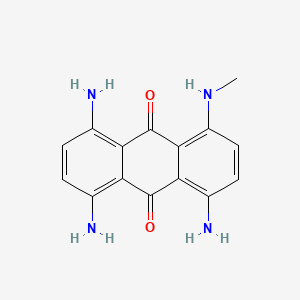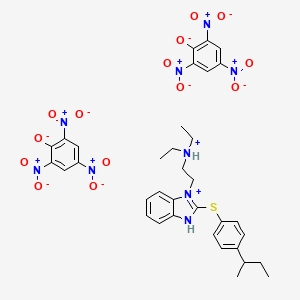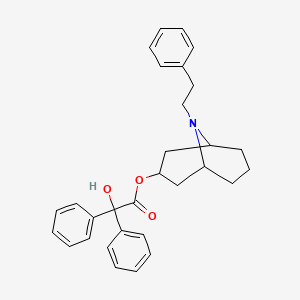
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenethyl-9-azabicyclo(331)nonan-3-beta-ol benzilate is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a phenethylamine derivative, with a bicyclic ketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
科学的研究の応用
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various conditions.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one
- 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
- 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one
Uniqueness
Compared to similar compounds, 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate stands out due to its phenethyl group, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
6606-09-3 |
|---|---|
分子式 |
C30H33NO3 |
分子量 |
455.6 g/mol |
IUPAC名 |
[9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C30H33NO3/c32-29(30(33,24-13-6-2-7-14-24)25-15-8-3-9-16-25)34-28-21-26-17-10-18-27(22-28)31(26)20-19-23-11-4-1-5-12-23/h1-9,11-16,26-28,33H,10,17-22H2 |
InChIキー |
MBLNYIIHNHIOEF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC(C1)N2CCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
